H-Boroproline Pinacol Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

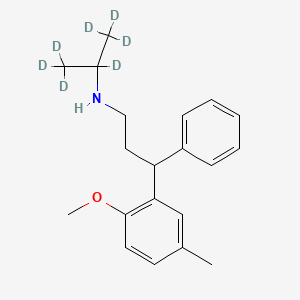

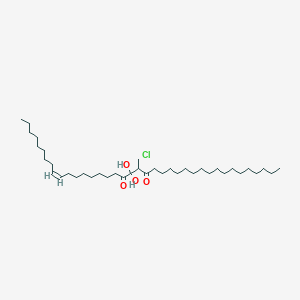

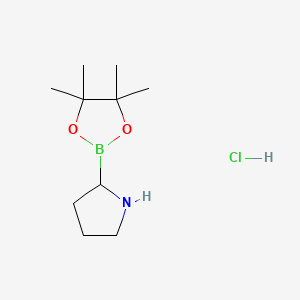

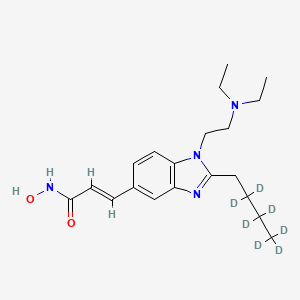

H-Boroproline Pinacol Hydrochloride is a proline boronic acid analog inhibitor of dipeptidyl aminopeptidase IV . It has a molecular weight of 233.54 and a molecular formula of C10H20BNO2•HCl .

Molecular Structure Analysis

The molecular structure of H-Boroproline Pinacol Hydrochloride is represented by the formula C10H20BNO2•HCl . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), nitrogen (N), oxygen (O), and chlorine (Cl) atoms.

Chemical Reactions Analysis

Pinacol boronic esters, such as H-Boroproline Pinacol Hydrochloride, are involved in various chemical reactions. For instance, they undergo catalytic protodeboronation, a process that involves the removal of a boron group from the molecule . This reaction is utilized in the formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

科学的研究の応用

Inhibitor of Dipeptidyl Aminopeptidase IV

H-Boroproline Pinacol Hydrochloride is known to be a proline boronic acid analog inhibitor of dipeptidyl aminopeptidase IV . This enzyme plays a significant role in glucose metabolism, making this compound potentially useful in the research of diabetes and related metabolic disorders.

Semipinacol Rearrangement Reactions

The compound can be used in semipinacol rearrangement reactions . These reactions are exceptionally useful in the synthesis of β-functionalized ketones, creation of quaternary carbon centers, and construction of challenging carbocycles . This makes H-Boroproline Pinacol Hydrochloride a valuable tool in organic synthesis.

Development of Novel Rearrangement Reactions

H-Boroproline Pinacol Hydrochloride can be used in the development of novel rearrangement reactions . Recent breakthroughs in novel electrophiles, tandem processes, and enantioselective catalytic transformations have enriched the toolbox of this chemistry .

Natural Product Synthesis

The compound can be used in the strategic applications of semipinacol rearrangement methodology in natural product synthesis . This is particularly useful in the total synthesis and biomimetic synthesis of natural products .

Pinacol Rearrangement Reactions

H-Boroproline Pinacol Hydrochloride can be used in pinacol rearrangement reactions . These reactions allow for the conversion of 1,2-diols into carbonyl compounds, specifically pinacolones . These pinacolones serve as crucial building blocks in the synthesis of various compounds with diverse applications in the chemical industry .

Synthesis of Pharmaceuticals

The compound can be used in the synthesis of pharmaceuticals . Given the importance of pinacol rearrangement reactions, extensive research has been conducted to explore different aspects of this transformation . This makes H-Boroproline Pinacol Hydrochloride a valuable tool in pharmaceutical research.

作用機序

Target of Action

H-Boroproline Pinacol Hydrochloride is a proline boronic acid analog inhibitor of dipeptidyl aminopeptidase IV . Dipeptidyl aminopeptidase IV (DPP-IV) is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1, which are hormones that stimulate a decrease in blood glucose levels .

Mode of Action

As an inhibitor of DPP-IV, H-Boroproline Pinacol Hydrochloride binds to the active site of the enzyme, preventing it from cleaving and inactivating incretins . This results in prolonged incretin activity, leading to increased insulin secretion, decreased glucagon release, and consequently, a reduction in blood glucose levels .

Biochemical Pathways

The primary biochemical pathway affected by H-Boroproline Pinacol Hydrochloride is the incretin pathway. By inhibiting DPP-IV, the compound prolongs the activity of incretins, leading to enhanced insulin secretion and reduced glucagon release . This results in decreased hepatic glucose production and increased glucose uptake by peripheral tissues, ultimately leading to a decrease in blood glucose levels .

Result of Action

The primary molecular effect of H-Boroproline Pinacol Hydrochloride’s action is the inhibition of DPP-IV activity, leading to prolonged incretin activity . At the cellular level, this results in increased insulin secretion from pancreatic beta cells and decreased glucagon release from alpha cells . The net effect is a reduction in blood glucose levels, making H-Boroproline Pinacol Hydrochloride potentially useful in the management of conditions like diabetes .

特性

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BNO2.ClH/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8;/h8,12H,5-7H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACPBWGBUOFTBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747211 |

Source

|

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Boroproline Pinacol Hydrochloride | |

CAS RN |

123948-28-7 |

Source

|

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)